Product packaging for Chromium tartrate(III)(Cat. No.:CAS No. 62498-20-8)

Chromium tartrate(III)

Cat. No.: B3344243
CAS No.: 62498-20-8
M. Wt: 199.06 g/mol
InChI Key: TYECOVBJXKJTKT-ZVGUSBNCSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Chromium(III) Complex Chemistry

Chromium(III), with its d³ electron configuration, is a transition metal ion extensively studied in coordination chemistry. numberanalytics.com Its compounds are known for a variety of properties including stability, magnetism, and a range of colors, which makes them valuable in diverse applications. ontosight.ai Chromium(III) complexes typically adopt an octahedral geometry, a preference driven by the significant crystal field stabilization energy (CFSE) in such an arrangement. numberanalytics.comfiveable.me This geometry involves six ligands symmetrically positioned around the central chromium ion. numberanalytics.com

As a hard acid, Chromium(III) preferentially forms stable complexes with hard bases, particularly those with oxygen and nitrogen donor atoms. ontosight.ai The ligands can range from simple monodentate molecules like water (H₂O) and ammonia (B1221849) (NH₃) to more complex bidentate or polydentate ligands such as ethylenediamine (B42938) (en) and oxalate (B1200264) (C₂O₄²⁻). numberanalytics.com The nature of these ligands, along with the coordination geometry, significantly influences the stability, reactivity, and electronic properties of the resulting complex. numberanalytics.comfiveable.me In recent years, the unique photophysical and photochemical properties of Cr(III) complexes have garnered renewed interest, particularly in the development of photofunctional materials. rsc.org

Significance of Carboxylate Ligands in Coordination Chemistry

Carboxylate ligands (RCO₂⁻) are a crucial class of ligands in coordination chemistry, capable of forming a vast array of complexes with most transition metals. wikipedia.org Their significance stems from their versatile coordination behavior. researchgate.net Carboxylates can bind to metal ions in several modes, most commonly as O-monodentate (κ¹), O,O-bidentate (κ²), or in various bridging fashions that link multiple metal centers. wikipedia.orgresearchgate.net

Historical Context of Tartrate Ligand Research in Metal Complexation

The use of tartrate ligands in metal complexation has a long history, particularly in the field of stereochemistry. As early as the work of Alfred Werner, tartrates were employed as resolving agents for chiral metal complexes. oup.comresearchgate.net Specifically for chromium(III), research into its complexation with tartrate ligands has been documented for several decades.

A notable publication from 1976 by G. L. Robbins and R. E. Tapscott described the synthesis and characterization of tartrate-bridged chromium(III) complexes. acs.org This was followed by a 1977 dissertation that further detailed the synthesis and isomerism of binuclear tartrate-bridged Cr(III) complexes containing ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridyl. unm.edu These early works established that chromium(III) readily forms bridged dinuclear complexes with various forms of tartaric acid (meso, D-, and L-). unm.edursc.org This foundational research paved the way for more recent studies exploring the intricate structures and potential applications of these complex anions. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3CrO6 B3344243 Chromium tartrate(III) CAS No. 62498-20-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chromium(3+);(2R,3R)-2-hydroxy-3-oxidobutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5O6.Cr/c5-1(3(7)8)2(6)4(9)10;/h1-2,5H,(H,7,8)(H,9,10);/q-1;+3/p-2/t1-,2-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYECOVBJXKJTKT-ZVGUSBNCSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3CrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978081
Record name Chromium(3+) 2-hydroxy-3-oxidobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62498-20-8
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, chromium(3+) salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, chromium(3+) salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chromium(3+) 2-hydroxy-3-oxidobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Chromium Iii Tartrate Complexes

Direct Synthesis Routes and Reaction Optimization

Direct synthesis methods involve the reaction of a chromium(III) salt with tartaric acid or its salts. The optimization of these reactions is crucial for achieving high yields and desired product characteristics.

The synthesis of chromium(III) tartrate complexes in an aqueous medium is a common and well-established method. These protocols typically involve the reaction of a chromium(III) salt, such as chromium(III) chloride or chromium(III) nitrate, with tartaric acid or a tartrate salt. google.comresearchgate.net The reaction conditions, particularly pH, play a significant role in the nature of the resulting complex. nih.gov For instance, in weakly acidic solutions (pH < 4), chromium(III) exists predominantly as the hexa-aqua monomeric ion, [Cr(H₂O)₆]³⁺. nih.govnih.gov However, in the pH range of 3-4, the partially hydrolyzed species, [Cr(H₂O)₅(OH)]²⁺, is also present and is known to be more reactive. nih.govnih.gov

The stoichiometry of the reactants and the temperature are also critical parameters. For example, a 1:1 complex of chromium(III) and tartrate can be formed, and the reaction rate can be influenced by the concentration of the tartrate ligand. tsijournals.com The formation of binuclear tartrate-bridged complexes has also been reported, where two chromium(III) ions are bridged by tartrate ligands. unm.edu A specific example is the synthesis of Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O, which crystallizes from a methanol-water solution. rsc.orgrsc.org This compound is notably stable only at high relative humidity and undergoes reversible structural changes upon drying and wetting. rsc.orgrsc.org

Table 1: Key Parameters in Aqueous Phase Synthesis of Chromium(III) Tartrate

ParameterInfluence on Synthesis
pH Affects the speciation of Cr(III) and the tartrate ligand, influencing reaction rates and complex formation. nih.govnih.govnih.gov
Temperature Controls the reaction kinetics.
Reactant Ratio Determines the stoichiometry of the resulting complex, such as 1:1 or binuclear complexes. tsijournals.comunm.edu
Solvent System Mixed solvent systems like methanol-water can be used to facilitate crystallization. rsc.orgrsc.org

Non-aqueous solvents, particularly dimethylformamide (DMF), offer an alternative route for the synthesis of chromium(III) tartrate complexes. rsc.orgrsc.org The use of DMF can be crucial for dissolving certain chromium(III) precursors and can also act as a reagent. rsc.org For instance, in the synthesis of Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O, a precursor, [CrCl₃(DMF)(bpy)], is first prepared by refluxing CrCl₃·6H₂O and 2,2'-bipyridine (B1663995) (bpy) in DMF. rsc.org This precursor is then reacted with sodium L-tartrate in a DMF-water solution. rsc.org In this reaction, DMF facilitates the dissolution of the chromium precursor and aids in the deprotonation of the tartrate ligand. rsc.orgrsc.org This leads to the dissociation of DMF and chloride anions from the chromium(III) center and the subsequent formation of the tartrate complex. rsc.orgrsc.org

The use of non-aqueous or mixed-solvent systems can lead to the formation of complexes with specific crystal structures and properties that may differ from those obtained through purely aqueous routes. rsc.orgrsc.org

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, such as grinding, to initiate chemical reactions. This "green" synthetic route can lead to high yields and minimizes the generation of solvent waste. nih.gov While specific examples of the mechanochemical synthesis of chromium(III) tartrate are not extensively detailed in the provided results, the synthesis of other chromium(III) complexes using this method has been successfully demonstrated. nih.gov For example, chromium(III) complexes with bidentate and tridentate ligands have been prepared in high yields (95–97%) by grinding the ligands with a solid Cr(III) precursor like [CrCl₃(THF)₃]. nih.gov This suggests that a similar approach could be viable for the synthesis of chromium(III) tartrate by grinding a suitable chromium(III) precursor with tartaric acid or a tartrate salt.

Precursor Chemistry and Ligand Exchange Reactions

The choice of the chromium(III) precursor is a critical aspect of the synthesis of chromium(III) tartrate complexes. Common precursors include simple chromium(III) salts like CrCl₃·6H₂O. rsc.org However, pre-synthesized coordination complexes can also be employed as precursors. A notable example is the use of [CrCl₃(DMF)(bpy)] in the synthesis of a dinuclear chromium(III) L-tartrate complex. rsc.orgrsc.org This precursor is formed by reacting CrCl₃·6H₂O with 2,2'-bipyridine in DMF. rsc.org

The formation of the final tartrate complex from such a precursor occurs through a ligand exchange reaction. researchgate.net In this process, the coordinated ligands in the precursor (in this case, DMF and chloride ions) are replaced by the incoming tartrate ligands. rsc.orgrsc.org The chromium(III) ion is known to be substitutionally inert, meaning that ligand exchange reactions are typically slow. tsijournals.comresearchgate.net The lability of the ligands in the precursor complex and the reaction conditions, such as temperature and the presence of assisting reagents, are key factors in driving the ligand exchange process to completion. rsc.org

Reaction Kinetic and Mechanistic Investigations in Synthesis

The formation of chromium(III) complexes, including those with tartrate, is often a multi-step process. Kinetic studies of the reaction between chromium(III) and various ligands, such as dihydroxybenzoic acids and caffeic acid, provide insights into the potential mechanisms for chromium(III) tartrate formation. nih.govnih.gov These studies suggest that the reaction likely proceeds through an associative mechanism. nih.govtsijournals.com

The initial step is often the formation of an outer-sphere association complex between the hydrated chromium(III) ion and the ligand. researchgate.net This is followed by the substitution of a water molecule from the inner coordination sphere of the chromium(III) ion by the ligand. nih.govresearchgate.net In weak acidic solutions, the more reactive [Cr(H₂O)₅(OH)]²⁺ species can play a significant role in this substitution step. nih.govnih.gov Subsequent steps may involve chelation, where the polydentate tartrate ligand forms a stable ring structure with the chromium(III) ion, and possible isomerization processes. nih.gov The negative activation entropies observed in related systems support an associative mechanism, indicating a more ordered transition state. nih.govnih.govtsijournals.com

Stereoselective Synthesis and Control of Chirality (if applicable for D/L/meso tartrate)

Tartaric acid exists as three stereoisomers: D-(-)-tartaric acid, L-(+)-tartaric acid, and the achiral meso-tartaric acid. The chirality of the tartrate ligand can be used to synthesize chiral chromium(III) complexes, leading to stereoselective synthesis. rsc.orgrsc.org

The synthesis of a homochiral dinuclear L-tartrate-chromium(III) complex anion, Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O, demonstrates the successful transfer of chirality from the ligand to the final complex. rsc.orgrsc.org In this complex, two L-tartrate ligands bridge two chromium(III) centers. rsc.orgrsc.org The use of a specific stereoisomer of tartaric acid (in this case, L-tartrate) directs the formation of a specific stereoisomer of the complex. rsc.org Research has also been conducted on the synthesis of binuclear tartrate-bridged complexes using either two optically active (D or L) or two meso bridging ligands. unm.edu This highlights the ability to control the stereochemistry of the final product by selecting the appropriate tartrate isomer as a starting material. The principles of stereoselective synthesis, while broadly applicable in organic chemistry, are also pertinent to the formation of these coordination complexes. libguides.comethernet.edu.etresearchgate.net

Advanced Structural Characterization and Elucidation

Single-Crystal X-ray Diffraction Analysis of Coordination Geometry

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. For chromium(III) tartrate complexes, this technique has been instrumental in defining the coordination sphere of the chromium ion, the nature of the tartrate ligation, and the resulting supramolecular structures.

The coordination is achieved through bonding with nitrogen atoms from 2,2'-bipyridine (B1663995) (bpy) ligands and oxygen atoms from the tartrate ligands. The experimentally determined bond lengths are typical for such chromium(III) complexes. Current time information in Tiranë, AL.researchgate.net The Cr-O bond distances fall within the range of 1.905–1.989 Å, while the Cr-N bond lengths are found to be between 2.055 Å and 2.082 Å. Current time information in Tiranë, AL.researchgate.net In the dinuclear arrangement, the two chromium(III) centers are bridged by the tartrate ligands, resulting in Cr-Cr distances of 4.928(2) Å and 4.978(2) Å for the two symmetrically independent anions in the crystal lattice. Current time information in Tiranë, AL.researchgate.net

Table 1: Selected Bond and Distance Parameters for Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O
ParameterValue (Å)Reference
Cr-O Bond Length Range1.905 – 1.989 Current time information in Tiranë, AL.researchgate.net
Cr-N Bond Length Range2.055 – 2.082 Current time information in Tiranë, AL.researchgate.net
Cr···Cr Distance (Anion 1)4.928(2) Current time information in Tiranë, AL.researchgate.net
Cr···Cr Distance (Anion 2)4.978(2) Current time information in Tiranë, AL.researchgate.net

The supramolecular assembly of chromium(III) tartrate complexes is heavily influenced by a network of non-covalent interactions, primarily hydrogen bonds. rsc.org In the crystal structure of Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O, a notable feature is the presence of an intramolecular resonance-assisted hydrogen bond. iucr.org This occurs between the hydroxyl groups of the two opposing tartrate ligands that bridge the chromium centers. Current time information in Tiranë, AL.

Chirality is a fundamental aspect of tartaric acid, and this stereochemistry is imparted to its metal complexes. The synthesis of chromium(III) complexes using an enantiomerically pure form of tartaric acid, such as L-tartrate, results in the formation of homochiral products. Current time information in Tiranë, AL.researchgate.net The absolute configuration refers to the precise spatial arrangement of atoms in a chiral molecule. nih.gov For crystalline materials, this is definitively determined using single-crystal X-ray crystallography. nih.gov

In the case of the homochiral dinuclear chromium(III) complex, the analysis confirmed the absolute configuration of the structure. researchgate.net The refinement of the crystallographic data yielded a Flack parameter of 0.006(6), a value close to zero, which validates the assigned absolute stereochemistry of the chiral complex. researchgate.net The use of a chiral ligand like tartrate is a key strategy in coordination chemistry for inducing chirality at the metal center and controlling the formation of specific stereoisomers. desy.de

Solution-State Structural Probes

While X-ray diffraction provides unparalleled detail for the solid state, techniques that probe the structure and behavior of complexes in solution are crucial for understanding their properties in aqueous environments.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles or molecules in suspension or solution. It is particularly valuable for investigating the propensity of complexes to form larger aggregates.

Studies have utilized DLS to explore the formation of colloids and aggregates involving the chromium(III) ion. For instance, when interacting with natural organic matter (NOM) like humic acid, Cr(III) can form stable colloids. DLS measurements showed that these stable HA-Cr(III) colloids exhibit hydrodynamic diameters in the range of 210–240 nm. The technique has also been employed to demonstrate that low concentrations of Cr(III) can induce aggregation in proteins such as bovine serum albumin (BSA). DLS analysis is therefore a key tool for assessing the colloidal stability and aggregation behavior of chromium(III) complexes, including tartrates, in various aqueous environments.

Small-Angle X-ray Scattering (SAXS) is a powerful method for analyzing the nanoscale structure of materials, providing low-resolution information on the size, shape, and conformation of macromolecules and complexes in solution. researchgate.net The technique is capable of probing structures ranging from 1 to 100 nm and can reveal how these structures change in response to different environmental conditions. desy.de

SAXS has been effectively applied to study the solution behavior of complex systems involving chromium(III). For example, it has been used as part of a mechanistic study of the chromium(III)-collagen cross-linking process, helping to understand the D-periodicity and orientation of collagen fibrils upon treatment with chromium. desy.de In studies of other complex metal-containing polyanions, SAXS has confirmed that the structure observed in the solid state is maintained in solution. researchgate.net For a chromium(III) tartrate complex, related chiroptical techniques like circular dichroism have been measured, which, in conjunction with SAXS, can provide a comprehensive picture of the solution-state structure and chirality. researchgate.net SAXS can thus validate if the intricate coordination geometries found in crystals persist in solution and can track conformational changes or aggregation states.

Vibrational Spectroscopy for Ligand Coordination Modes (e.g., FTIR, ATR-FTIR, Raman)

In the analysis of chromium(III) tartrate complexes, the vibrational spectra reveal characteristic bands associated with the tartrate ligand, which are perturbed upon coordination to the chromium ion. Specifically, the stretching vibrations of the carboxylate (COO⁻) and hydroxyl (O-H) groups are of primary interest.

A recent study on a homochiral dinuclear chromium(III) complex bridged by L-tartrate ligands, Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O, utilized ATR-FTIR to investigate its structure. rsc.orgresearchgate.net The spectra showed significant shifts in the carboxylate stretching frequencies compared to free tartaric acid, confirming the coordination of the carboxylate groups to the chromium(III) ions. rsc.orgresearchgate.net The coordination of the carboxylate group is further evidenced by the shift of the symmetric and asymmetric v(COO) stretching vibrations. openmedicinalchemistryjournal.com

Raman spectroscopy provides complementary information to FTIR. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and can provide insights into the skeletal vibrations of the complex. spectroscopyonline.com For instance, in related chromium(III) oxide materials, Raman spectroscopy has been used to identify the characteristic metal-oxygen stretching vibrations. mdpi.com Although specific Raman data for simple chromium(III) tartrate is not abundant in the provided results, the technique's utility in characterizing metal-ligand bonds in similar systems is well-established. researchgate.net

Table 1: Key Vibrational Frequencies (cm⁻¹) for a Dinuclear Chromium(III) Tartrate Complex rsc.orgresearchgate.net

Wavenumber (cm⁻¹)Assignment
3412 (medium, broad)O-H stretching of water and/or hydroxyl groups
3110 (medium)C-H stretching (aromatic, from bipyridine ligand)
3081 (medium)C-H stretching (aromatic, from bipyridine ligand)
1622 (very strong)Asymmetric COO⁻ stretching
1600 (very strong)Asymmetric COO⁻ stretching

Data from Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O

Electronic Absorption and UV-Vis Spectroscopy for Electronic Structure

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, provides valuable insights into the electronic structure of chromium(III) tartrate complexes. The Cr(III) ion, with its d³ electron configuration, exhibits characteristic d-d electronic transitions that are sensitive to the ligand field environment. wikipedia.org

In an octahedral or pseudo-octahedral coordination environment, as is common for Cr(III) complexes, the d-orbitals split into two energy levels: the lower-energy t₂g set and the higher-energy eg set. wikipedia.org The electronic transitions from the t₂g to the eg orbitals are Laporte-forbidden, resulting in weak absorption bands. libretexts.org However, these transitions are responsible for the characteristic color of Cr(III) complexes. wikipedia.orglibretexts.org

For chromium(III) tartrate, the UV-Vis spectrum is expected to show spin-allowed d-d transitions. Studies on related chromium(III) complexes with oxygen-donating ligands, such as oxalate (B1200264), have shown distinct absorption bands in the visible region corresponding to these transitions. rsc.org The positions and intensities of these bands are influenced by the specific coordination geometry and the nature of the ligand.

Furthermore, charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), can also appear in the UV-Vis spectrum, typically at higher energies (in the UV region). libretexts.org These transitions are generally more intense than the d-d bands. For chromium(III) tartrate, an LMCT transition from the oxygen orbitals of the tartrate ligand to the d-orbitals of the chromium(III) ion is possible.

Circular dichroism (CD) spectroscopy, a related technique, is particularly useful for studying chiral molecules like chromium(III) tartrate. The CD spectrum reveals information about the stereochemistry of the complex and can be used to assign the absolute configuration of chiral isomers. rsc.orgresearchgate.net The rotational strengths of the d-d transitions in the CD spectrum are sensitive to the geometry of the complex. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cr(III) Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as the chromium(III) ion. Cr(III) has a d³ electronic configuration, resulting in a ground state with a total electron spin S = 3/2, making it EPR active. rsc.orgwikipedia.orgrsc.org

The EPR spectrum of a chromium(III) complex provides detailed information about the electronic environment of the metal ion, including its oxidation state, coordination geometry, and the nature of the metal-ligand bonding. The key parameters obtained from an EPR spectrum are the g-factor and the zero-field splitting (ZFS) parameters.

In a recent study of a dinuclear L-tartrate-bridged chromium(III) complex, EPR measurements were conducted at various temperatures. rsc.org The resulting spectra were characteristic of Cr(III) ions with a spin of S = 3/2. rsc.org The similarity of the EPR spectra under different hydration conditions suggested that the coordination sphere of the chromium ions was not significantly altered by the water content in the crystal structure. rsc.orgrsc.org

The ZFS parameters, D (axial) and E (rhombic), describe the splitting of the spin levels in the absence of an external magnetic field and are highly sensitive to the symmetry of the ligand field. bibliotekanauki.plcdnsciencepub.com For many chromium(III) complexes, the ZFS can be significant. rsc.org The magnitude of the ZFS can provide insights into the distortion of the coordination geometry from perfect octahedral symmetry. bibliotekanauki.pl

Pulsed EPR techniques can provide even more detailed information, such as weak interactions between the chromium(III) center and surrounding nuclei, which can help to elucidate the structure of the complex in solution or in disordered systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligands and Diamagnetic Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in chemistry. However, the paramagnetic nature of chromium(III) presents significant challenges for obtaining high-resolution NMR spectra of the ligands directly coordinated to it. wikipedia.orgnih.govcdnsciencepub.com The unpaired electrons on the Cr(III) center cause rapid nuclear relaxation, leading to extensive line broadening and large chemical shifts, often rendering the spectra uninterpretable. wikipedia.orgnih.govcdnsciencepub.com

Despite these challenges, NMR can still provide valuable information. The paramagnetic effect of Cr(III) can be utilized as a relaxation agent in quantitative ¹³C NMR to reduce the long relaxation times of quaternary carbons. wikipedia.org

To overcome the issues of paramagnetism, two main strategies are employed:

Study of Diamagnetic Analogs: Replacing the paramagnetic Cr(III) ion with a diamagnetic metal ion of similar size and coordination preference (e.g., Co(III), Al(III), or Ga(III)) allows for the acquisition of high-resolution NMR spectra of the coordinated tartrate ligand. This approach provides information about the ligand's conformation and binding mode, which can then be extrapolated to the chromium(III) complex.

Paramagnetic NMR (pNMR): In some cases, with specialized techniques and theoretical calculations, the paramagnetic shifts in the NMR spectra of Cr(III) complexes can be interpreted to provide structural information. nih.govcdnsciencepub.comacs.org The Fermi contact shift, a component of the paramagnetic shift, is particularly sensitive to the spin density distribution through the metal-ligand bonds. nih.govacs.org

For chromium(III) tartrate, while direct NMR data is scarce in the provided results, the principles of pNMR and the use of diamagnetic analogs are well-established for studying similar paramagnetic complexes. nih.govcdnsciencepub.comacs.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For chromium(III) tartrate, XPS can be used to:

Confirm the presence of chromium, carbon, and oxygen in the sample and determine their relative atomic concentrations.

Determine the oxidation state of chromium. The binding energy of the Cr 2p core level is sensitive to the oxidation state of the chromium ion. For Cr(III) species, the Cr 2p₃/₂ peak is typically observed at a specific binding energy that distinguishes it from other oxidation states like Cr(VI). In related chromium compounds, the Cr 2p₃/₂ peak for Cr(III) has been identified, often in conjunction with signals from oxidized surface species like Cr₂O₃ or Cr(OH)₃. semanticscholar.org

Analyze the chemical environment of the carbon and oxygen atoms. The C 1s and O 1s spectra can be deconvoluted into multiple peaks corresponding to the different functional groups in the tartrate ligand (e.g., C-C, C-O, C=O) and the metal-oxygen bonds.

Although specific XPS data for chromium(III) tartrate is not detailed in the provided search results, the application of XPS to characterize chromium-containing materials is well-documented. semanticscholar.org

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis and Structural Transformations

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. ncl.ac.uk It is used to identify the crystalline phases present in a sample, determine the unit cell dimensions, and study structural transformations. ncl.ac.ukresearchgate.netugm.ac.id

For chromium(III) tartrate, PXRD is essential for:

Phase Identification: The diffraction pattern obtained from a crystalline sample of chromium(III) tartrate is a unique fingerprint of its crystal structure. By comparing the experimental pattern to databases of known structures, the specific crystalline phase can be identified. ncl.ac.uk

Purity Assessment: PXRD can be used to determine the purity of a synthesized sample by detecting the presence of any crystalline impurities.

Studying Structural Transformations: In a study of a hydrated dinuclear chromium(III) tartrate complex, PXRD was used to monitor the structural changes that occurred upon dehydration and rehydration. rsc.orgrsc.org The results showed a reversible transformation between a hydrated crystalline phase and a dehydrated phase. rsc.orgrsc.org A simulated diffractogram from single-crystal X-ray diffraction data can be used as a reference to confirm the phase of the bulk material. rsc.orgresearchgate.net

Table 2: Crystallographic Data for a Dinuclear Chromium(III) Tartrate Complex rsc.orgresearchgate.netrsc.org

ParameterValue
CompoundNa[Cr₂(bpy)₂(L-tart)₂H]·9H₂O
Crystal SystemMonoclinic
Space GroupP2
Cr-O Bond Lengths (Å)1.905–1.989
Cr-N Bond Lengths (Å)2.055–2.082
Cr···Cr Distance (Å)4.928(2) and 4.978(2)

This data corresponds to a specific complex and may not be representative of all chromium(III) tartrate compounds.

Electronic Structure and Spectroscopic Properties

Ligand Field Theory and d-Orbital Splitting Analysis

The electronic properties of chromium(III) tartrate are best understood through the lens of Ligand Field Theory (LFT), which describes the interaction between the central chromium ion and the surrounding tartrate ligands. Chromium(III) is a d³ ion, meaning it has three electrons in its d orbitals. In an isolated, gaseous Cr(III) ion, the five d orbitals are degenerate (have the same energy). However, when coordinated by ligands in a complex like chromium(III) tartrate, this degeneracy is lifted.

In an octahedral coordination environment, which is common for Cr(III) complexes, the d orbitals split into two sets of different energies: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). libretexts.orgresearchgate.net The energy difference between these two sets is denoted as Δo (the crystal field splitting parameter) or 10Dq. lacc-terryb.com The magnitude of this splitting is influenced by the nature of the ligands, as organized in the spectrochemical series. libretexts.orgtiu.edu.iq Ligands that cause a larger splitting are termed "strong-field" ligands, while those causing a smaller splitting are "weak-field" ligands. tiu.edu.iq The tartrate ligand, coordinating through its oxygen atoms, is considered to be of intermediate strength.

For chromium(III) tartrate, the coordination of tartrate ligands, which are oxygen-donating, leads to a specific d-orbital splitting energy. This splitting is crucial in determining the electronic transitions, and consequently, the color and magnetic properties of the complex. The crystal field splitting parameter (Δo) for chromium(III) complexes can be determined from their electronic absorption spectra. tiu.edu.iq

Origin and Assignment of Electronic Transitions

The electronic absorption spectrum of chromium(III) tartrate provides valuable insights into its electronic structure. The observed absorption bands are primarily due to d-d transitions, where an electron is promoted from a lower-energy t₂g orbital to a higher-energy eg orbital. For a d³ ion like Cr(III) in an octahedral field, three spin-allowed d-d transitions are theoretically possible.

In many chromium(III) complexes, two main absorption bands are observed in the visible region. researchgate.net These are assigned to the following transitions:

⁴A₂g → ⁴T₂g : This is the lowest energy spin-allowed transition.

⁴A₂g → ⁴T₁g(F) : This transition occurs at a higher energy.

A third, higher-energy transition, ⁴A₂g → ⁴T₁g(P) , is often obscured by more intense charge-transfer bands.

The electronic spectrum of potassium chromium(III) d-tartrate has been a subject of study, with its absorption bands providing a basis for understanding its chiroptical properties. rsc.org

Paramagnetic Properties and Magnetic Susceptibility Studies

Chromium(III) complexes, with their three unpaired electrons in the t₂g orbitals (in a high-spin configuration, which is typical for Cr(III)), are paramagnetic. This means they are attracted to an external magnetic field. The extent of this attraction is quantified by the magnetic susceptibility.

The magnetic moment of a chromium(III) complex is expected to be close to the "spin-only" value, which can be calculated using the formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For Cr(III), with n=3, the theoretical spin-only magnetic moment is approximately 3.87 Bohr magnetons (μB).

Experimental studies on chromium(III) tartrate complexes have confirmed their paramagnetic nature. Magnetic susceptibility measurements for a complex of anhydrous chromium(III) chloride with d(-) tartaric acid indicated that the magnetic susceptibility data are close to the spin-only value for a d³ chromium(III) ion. researchgate.net In a recent study on a homochiral tartrate-bridged dinuclear chromium(III) complex, Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O, magnetization measurements revealed paramagnetic-like behavior. rsc.org The product of the molar magnetic susceptibility and temperature (χMT) at 293 K was found to be 6.44 emu mol⁻¹ Oe⁻¹ K, which is in good agreement with the expected value for four non-interacting chromium(III) ions with S = 3/2. rsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique used to study paramagnetic species. The EPR spectra of chromium(III) complexes are characteristic of an S = 3/2 spin state and can provide detailed information about the electronic environment of the chromium ion. rsc.org

Photophysical Properties and Chiroptical Activity (e.g., Circular Dichroism, Optical Rotation)

The first observation of the "Cotton effect," a characteristic change in optical rotation in the vicinity of an absorption band, was made using potassium chromium(III) tartrate. e-bookshelf.demetu.edu.tr This seminal work laid the foundation for the use of chiroptical spectroscopy in stereochemical analysis.

The CD spectrum of a chiral chromium(III) tartrate complex shows distinct bands corresponding to the electronic transitions. The signs of these CD bands (positive or negative) are related to the absolute configuration of the complex. For example, in the rotational spectrum of chromium(III) tartrate, two main circular dichroism bands with opposite signs are observed in the visible region. rsc.org These have been assigned to the split components of the d-d transitions, with the higher frequency band being assigned to the ⁴Eₐ transition and the lower energy band to the ⁴A₁ transition under D₃ symmetry. rsc.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the geometric and electronic properties of chromium(III) complexes. nih.govlincoln.ac.uk These calculations have proven invaluable in confirming oxidation states and understanding complex electronic structures, such as those involving redox-active ligands. nih.govresearchgate.net

In a notable example, the structure of a homochiral tartrate-bridged dinuclear chromium(III) complex, Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O, was characterized. rsc.org In this complex, the coordination sphere around each chromium(III) ion is octahedral. rsc.org The two chromium centers are bridged by two L-tartrate ligands, resulting in a boat-like configuration for the complex anion. rsc.org The distances between the two chromium(III) ions are 4.928(2) Å and 4.978(2) Å. rsc.org DFT studies on similar metal-doped clusters confirm its utility in elucidating geometries. rsc.org

Table 1: Selected Optimized Bond Lengths in a Dinuclear Chromium(III) Tartrate Complex This table presents typical bond lengths found in the [Cr₂(bpy)₂(L-tart)₂H]⁻ anion, as determined by experimental methods and supported by theoretical models.

Bond TypeBond Length Range (Å)Reference
Cr–N2.055–2.082 rsc.org
Cr–O1.905–1.989 rsc.org

Chromium(III) has a d³ electronic configuration, which gives rise to specific electronic spin states and energy levels. scirp.org DFT calculations are essential for determining the ground spin state and the relative energies of other possible spin states. For most octahedral Cr(III) complexes, a high-spin state (S=3/2) is expected. nih.govlincoln.ac.uk

DFT, particularly Time-Dependent DFT (TD-DFT), can predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. This includes calculating vertical excitation energies, which correspond to the peaks in UV-visible absorption spectra. scirp.org

For chromium(III) complexes, TD-DFT can be used to model the ligand-field transitions (d-d transitions) and charge-transfer bands. researchgate.net While the direct prediction of spectroscopic parameters for chromium tartrate is not widely reported, studies on other Cr(III) complexes demonstrate the power of DFT in correlating electronic structure with spectroscopic signatures observed in techniques like UV-vis and Cr K-edge X-ray absorption spectroscopy. nih.govlincoln.ac.uk

Molecular Dynamics Simulations for Solution Behavior and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a window into their interactions and conformational changes in different environments, particularly in solution.

For chromium(III) ions in aqueous solutions, MD simulations show that the ion exists as the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. researchgate.net These simulations track the interactions between the chromium ion, its coordinated water molecules, and the surrounding solvent. The tartrate ligand can then displace these water molecules to form the chromium tartrate complex. MD studies can explore the stability of the resulting chelate rings and the conformational flexibility of the tartrate ligand when coordinated to the chromium center. Such simulations are crucial for understanding olation processes, where polychromium(III) compounds are formed at higher pH. researchgate.net

Quantum Chemical Studies of Bonding Nature and Stability

Quantum chemical methods, including DFT, provide deep insights into the nature of chemical bonds and the thermodynamic stability of molecules. In chromium(III) tartrate, the key interactions are the coordinate bonds between the Cr³⁺ ion and the carboxylate and hydroxyl oxygen atoms of the tartrate ligand.

Studies on analogous chromium(III)-carboxylate complexes show that the Cr-O bond is a strong covalent bond with significant ionic character. scirp.org The stability of these complexes can be quantified by calculating binding energies. For example, the binding energy for the formation of a tris-acetate Cr(III) complex was found to be significant, indicating a thermodynamically favorable process. scirp.org In dinuclear chromium(III) tartrate, quantum chemical calculations can also be used to investigate the nature of the Cr-Cr interaction, although it is typically weak and mediated by the bridging tartrate ligands. rsc.org The stability of chromium(III) compounds is well-established, with Cr(III) being the most stable oxidation state of chromium in most natural environments. dcceew.gov.au

Computational Analysis of Chirality and Enantiomeric Excess

Tartaric acid is a chiral molecule, meaning it can exist in non-superimposable mirror-image forms (enantiomers). When chiral tartrate ligands coordinate to a chromium(III) center, the resulting complex is also chiral. Computational methods are vital for analyzing the structural origins of this chirality.

Computational modeling can predict the most stable conformations of these chiral complexes and calculate their chiroptical properties, such as electronic circular dichroism (ECD) spectra, which are essential for assigning the absolute configuration of the enantiomers. researchgate.net While the direct computational prediction of enantiomeric excess (ee) is a complex challenge, these theoretical tools provide the fundamental understanding of the properties that distinguish enantiomers, which underpins analytical methods for ee determination. rsc.org

Reactivity and Reaction Mechanisms

Ligand Exchange Kinetics and Mechanisms

The reactivity of chromium(III) complexes in solution is largely characterized by their kinetic inertness, meaning that ligand substitution reactions are typically slow. tsijournals.comunige.ch This property arises from the d³ electronic configuration of the Cr(III) ion in an octahedral field, which results in a high ligand field stabilization energy. Consequently, the rates of ligand exchange for Cr(III) complexes, including chromium(III) tartrate, are slow enough to be monitored using conventional spectrophotometric techniques. unige.choup.com

The mechanism for ligand substitution in octahedral Cr(III) complexes is generally considered to be an associative interchange (Iₐ) mechanism. uva.esresearchgate.net This pathway involves the formation of an encounter complex between the chromium complex and the incoming ligand, followed by the formation of a transient seven-coordinate intermediate. wikipedia.org The rate of reaction in an Iₐ mechanism is sensitive to the identity of the entering ligand. libretexts.org This is demonstrated by the wide variation in rate constants for the substitution of a water ligand in the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, by different nucleophiles, as shown in the table below. libretexts.org

Table 1: Rate Constants for Ligand Substitution on [Cr(H₂O)₆]³⁺ at 25°C This table illustrates the influence of the incoming ligand on the reaction rate, which is characteristic of an associative interchange (Iₐ) mechanism.

Incoming Ligand (Y)Rate Constant, k (M⁻¹s⁻¹)
NCS⁻5 x 10⁻¹¹
NO₃⁻< 1 x 10⁻⁹
Cl⁻2.9 x 10⁻⁸
Br⁻6 x 10⁻⁸
I⁻8 x 10⁻⁸
HF3.7 x 10⁻⁷

For chelating ligands like tartrate, the substitution process is typically stepwise. The reaction likely begins with the formation of an outer-sphere ion pair between the Cr(III) complex and the tartrate anion. scirp.org The rate-determining step is the coordination of the first carboxylate group of the tartrate to the chromium center, displacing a coordinated water molecule. scirp.orgnih.gov This is followed by a rapid, intramolecular ring-closing step where the hydroxyl or second carboxylate group of the tartrate displaces another adjacent water molecule to form a stable chelate ring.

The reactivity is also highly dependent on pH. In slightly acidic solutions, the monohydroxy species, [Cr(H₂O)₅(OH)]²⁺, is present and is significantly more labile than the hexaaqua ion [Cr(H₂O)₆]³⁺. scirp.orgnih.gov The hydroxide (B78521) ligand is a π-donor, which enhances the rate of substitution of the water molecules, making the hydroxo species the more kinetically significant reactant in many ligand exchange processes. scirp.org

Redox Chemistry of Chromium(III) Tartrate Complexes (e.g., oxidation to Cr(VI))

While chromium(III) is generally the most stable oxidation state of chromium under typical environmental conditions, its complexes, including those with tartrate, can undergo redox reactions. The most significant of these is the oxidation of Cr(III) to the highly toxic and mobile chromium(VI).

2[Cr(OH)₆]³⁻(aq) + 3H₂O₂(aq) + 2OH⁻(aq) → 2CrO₄²⁻(aq) + 8H₂O(l)

The presence of the tartrate ligand can modify this process. The stability of the Cr(III)-tartrate complex can inhibit the formation of [Cr(OH)₆]³⁻, potentially slowing the oxidation. However, a more direct redox pathway exists through photochemical reactions. nih.gov Studies have shown that irradiation of Cr(III)-tartrate complexes leads to the formation of Cr(II) as a crucial intermediate, which is then oxidized to Cr(VI). nih.gov In some systems, tartrate itself can act as a reductant for Cr(VI) intermediates, leading to a complex interplay of redox reactions where the tartrate is oxidized. acs.org

Table 2: Factors Influencing the Oxidation of Cr(III)-Tartrate to Cr(VI) This table summarizes key factors and their effects on the oxidation of Chromium(III) tartrate complexes.

FactorEffect on Oxidation to Cr(VI)Mechanism / Notes
High pH (Alkaline Conditions) Facilitates oxidationPromotes the formation of more reactive Cr(III)-hydroxo species and stabilizes the CrO₄²⁻ product. libretexts.org The oxidation rate by H₂O₂ is highly dependent on the hydroxide concentration. osti.gov
Hydrogen Peroxide (H₂O₂) Acts as the oxidantProvides the oxidizing potential to convert Cr(III) to Cr(VI). nih.govstackexchange.com
Light Irradiation Facilitates oxidationInduces a ligand-to-metal charge transfer (LMCT) in Cr(III)-tartrate complexes, initiating a photochemical pathway that leads to Cr(VI) formation. nih.gov
Presence of Oxygen (O₂) Essential for photochemical pathwayParticipates in the decomposition of tartrate radicals, leading to the formation of reactive oxygen species that oxidize chromium intermediates. nih.gov

Hydrolysis and Polymerization Mechanisms in Solution

In aqueous solutions, chromium(III) ions undergo extensive hydrolysis and polymerization, a process often referred to as olation. nmfrc.orgresearchgate.net The process is initiated by the deprotonation of coordinated water molecules as the pH of the solution increases. The first hydrolysis step forms the pentaaquahydroxochromium(III) ion: researchgate.net

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

As the pH continues to rise, these mononuclear hydroxo species can react with each other to form polynuclear complexes linked by hydroxide bridges. nmfrc.org This polymerization can lead to the formation of dimers, trimers, and eventually larger oligomers and colloidal particles, ultimately resulting in the precipitation of chromium(III) hydroxide, Cr(OH)₃·nH₂O. nmfrc.org The olation reactions are generally slow and can take days or weeks to reach equilibrium. nmfrc.org

The presence of chelating ligands such as tartrate significantly influences these processes. Tartrate can inhibit hydrolysis and polymerization by forming stable, soluble complexes with Cr(III), effectively competing with the formation of hydroxo bridges. nmfrc.orgdeswater.com The relative stability of the Cr(III)-tartrate complex versus the tendency to form polynuclear hydroxo species is a critical factor. researchgate.net

Alternatively, tartrate can participate directly in the formation of polynuclear structures. Instead of being linked by hydroxo bridges, multiple chromium(III) centers can be bridged by the tartrate ligand itself, which can coordinate to two different metal ions. acs.orggoogle.com Therefore, the role of tartrate is twofold: it can either prevent the polymerization of chromium(III) by forming stable mononuclear chelates or it can act as a bridging ligand to form distinct polynuclear tartrate-bridged complexes. deswater.comacs.org

Photochemical Reactivity and Decomposition Pathways

Chromium(III) tartrate complexes exhibit significant photochemical reactivity. When exposed to light, particularly UV radiation, they can undergo a ligand-to-metal charge transfer (LMCT) reaction. nih.gov This process involves the transfer of an electron from a ligand-centered orbital (in this case, on the tartrate) to a metal-centered orbital on the Cr(III) ion. nih.govnih.gov Such LMCT transitions are known to initiate photochemical reactions in metal-carboxylate complexes. escholarship.org

The primary photochemical event for the Cr(III)-tartrate complex is the reduction of Cr(III) to Cr(II) and the simultaneous one-electron oxidation of the tartrate ligand to form a tartrate radical (tar•): nih.gov

[Crᴵᴵᴵ(tartrate)] + hν → [Crᴵᴵ(tar•)]

This initial step triggers a cascade of subsequent reactions. The highly reactive tartrate radical undergoes further photochemical decomposition, especially in the presence of molecular oxygen (O₂). nih.govresearchgate.net This decomposition can generate other reactive species, including hydroxyl radicals (•OH). nih.gov

Table 3: Simplified Photochemical Pathway of Chromium(III) Tartrate This table outlines the key steps in the photochemical decomposition and oxidation of Chromium(III) tartrate complexes upon irradiation.

StepReaction / ProcessDescription
1. Photoexcitation [Crᴵᴵᴵ(tartrate)] + hν → [Crᴵᴵᴵ(tartrate)]The complex absorbs a photon, promoting it to an excited state.
2. LMCT [Crᴵᴵᴵ(tartrate)] → [Crᴵᴵ(tar•)]An electron is transferred from the tartrate ligand to the chromium center, generating Cr(II) and a tartrate radical. nih.gov
3. Radical Decomposition tar• + O₂ + hν → Decomposition Products + •OHThe tartrate radical undergoes photochemical decomposition, which, with oxygen, generates highly reactive hydroxyl radicals. nih.govresearchgate.net
4. Stepwise Oxidation Crᴵᴵ → ... → CrᵛᴵThe Cr(II) intermediate is oxidized through multiple steps by the generated reactive oxygen species (e.g., •OH) to the final Cr(VI) state. nih.gov

Applications in Catalysis and Materials Science

Catalytic Activity in Organic Transformations

The catalytic utility of chromium compounds is well-established, and the presence of the tartrate ligand in chromium(III) tartrate introduces specific functionalities that can influence its catalytic behavior in organic reactions.

The tartrate ligand exists as chiral isomers (D-, L-, and meso-), making chromium(III) tartrate complexes inherently chiral. This chirality is a critical feature for applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. While the use of tartrate-derived ligands in asymmetric synthesis is a well-known strategy, particularly with other transition metals like titanium in Sharpless epoxidation, the specific application of chromium(III) tartrate complexes as asymmetric catalysts is not extensively documented in scientific literature. The inherent chirality of the tartrate ligand within a chromium(III) coordination sphere presents a theoretical basis for its use in inducing enantioselectivity in various organic transformations. However, detailed research findings on the successful application of a discrete chromium(III) tartrate complex as a catalyst in asymmetric reactions are limited.

Chromium complexes are known to participate in a variety of oxidation and reduction reactions. Research has shown that chromium(III)-tartrate complexes can undergo photoredox pathways. Under irradiation, a ligand-to-metal charge-transfer can occur, leading to the generation of Cr(II) and a tartrate radical. This process can facilitate the oxidation of the chromium center, suggesting a potential role for chromium(III) tartrate in photocatalytic oxidation reactions. However, beyond this photoredox activity, the broader application of chromium(III) tartrate as a general catalyst for the oxidation or reduction of organic functional groups has not been widely reported. For comparison, other chromium compounds, such as chromium trioxide and various chromium(III) complexes with different organic ligands, have been extensively used for the oxidation of alcohols to carbonyl compounds and carboxylic acids. Similarly, various metal catalysts are employed for the reduction of functional groups like nitroarenes, but the specific use of chromium(III) tartrate for such transformations is not a common practice.

The field of olefin polymerization is dominated by chromium-based catalysts, most notably the Phillips catalyst, which consists of chromium oxide supported on silica. These catalysts are crucial for the industrial production of polyethylene. Organochromium(III) complexes have also been extensively investigated as homogeneous catalysts for ethylene (B1197577) polymerization and oligomerization. While various chromium(III) compounds with specific organic ligands have been shown to be active precatalysts for these transformations, there is no significant evidence in the scientific literature to suggest that chromium(III) tartrate is employed as a catalyst in the polymerization of ethylene or other olefins. The research in this area has primarily focused on chromium complexes with ligands designed to control the polymerization activity and the properties of the resulting polymer, and tartrate does not appear to be a ligand of choice for this application.

Table 1: Overview of Catalytic Applications of Chromium(III) Tartrate

Catalytic ApplicationStatus of ResearchKey Findings / Potential
Asymmetric Catalysis Largely unexploredThe inherent chirality of the tartrate ligand suggests potential for enantioselective transformations, though specific examples with chromium(III) tartrate are not well-documented.
Oxidation/Reduction Catalysis Limited studiesExhibits photoredox activity where irradiation can induce ligand-to-metal charge transfer. Broader catalytic applications in general organic oxidation/reduction are not established.
Polymerization Catalysis Not reportedNo significant evidence of its use in ethylene or other olefin polymerization. The field is dominated by other chromium-based catalysts.

Precursors for Advanced Materials Synthesis

Metal-organic compounds are frequently used as precursors for the synthesis of advanced materials due to their ability to decompose cleanly at lower temperatures and provide a well-dispersed source of the metal.

In the synthesis of mixed metal oxides, sol-gel methods, such as the Pechini method, often utilize polyfunctional carboxylic acids like citric or tartaric acid to chelate metal ions in solution. This process forms a polymeric resin that can be calcined to produce a homogeneous mixed metal oxide powder. While tartaric acid is used in this context, the use of a pre-formed chromium(III) tartrate complex as the chromium source in such syntheses is not explicitly detailed. The general principle, however, supports the potential of chromium(III) tartrate as a precursor in these synthetic routes. Hydrothermal synthesis is another common method for producing metal oxides, but reports on the use of chromium(III) tartrate as a precursor in this method are also scarce.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. Chromium(III) is a common metal node used in the synthesis of robust MOFs, such as the well-known MIL-101, which typically employs terephthalic acid as the organic linker. The suitability of a ligand to form a stable MOF structure depends on its geometry and coordination modes. Tartaric acid, being a tetradentate ligand with both carboxylate and hydroxyl functional groups, has the potential to act as a linker. However, a review of the current literature does not indicate the successful synthesis of a stable, porous chromium-based MOF using tartrate as the primary organic linker. The synthesis of chromium MOFs is often challenging due to the kinetic inertness of the Cr(III) ion, and research has predominantly focused on more rigid, linear carboxylate linkers to build robust frameworks.

Proton Conductive Materials

Chromium(III) tartrate complexes have emerged as a subject of interest in the development of proton conductive materials, which are crucial for technologies like fuel cells. rsc.org Research has focused on the synthesis and properties of homochiral tartrate-bridged dinuclear chromium(III) complex anions. rsc.orgresearchgate.net One such compound, with the formula Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O, is a high water content material synthesized from a methanol-water solution. rsc.orgrsc.org This complex features two bridging L-tartrate ligands and an aromatic N-donor ligand coordinated to the chromium(III) ions. rsc.orgrsc.org

A key structural feature of this complex anion is the presence of intramolecular resonance-assisted hydrogen bonds. rsc.org The stability and structure of this material are highly dependent on relative humidity (RH). rsc.orgrsc.org The as-synthesized compound is stable at high relative humidity but undergoes reversible structural transformations accompanied by water loss upon drying. rsc.orgrsc.org This dynamic relationship with water content significantly influences its proton conductivity. rsc.org

The proton transport properties of the sodium L-tartrate-chromium(III) compound have been investigated using impedance spectroscopy under various temperature and humidity conditions. rsc.orgrsc.org The presence of numerous hydrogen acceptor and donor groups within the complex anion facilitates proton transport. rsc.org The study revealed that the proton conductivity is heavily influenced by the degree of hydration, varying by up to four orders of magnitude between dry and wet conditions. rsc.orgrsc.org These findings demonstrate that the proton conductivity in such flexible structures, where non-covalent interactions dictate the crystal packing, can be effectively tuned by controlling the ambient humidity. rsc.org

Proton Conductivity of Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O Under Different Conditions
ConditionTemperature (°C)Relative Humidity (%)Conductivity (S/cm)
High Humidity25>60%~10-5
Low Humidity25&lt;60%~10-9

Analytical Reagent Development

Chromium(III) tartrate and its components play a role in the development of analytical methods for the chemical analysis and speciation of chromium. The ability of tartrate to form complexes with chromium(III) is utilized in certain analytical procedures to improve accuracy and sensitivity. google.com These methods are important in various fields, including the metallurgical and engineering industries, for analyzing solutions like chromium plating electrolytes. google.com

Spectrophotometric and Electrochemical Determination Methods

While many spectrophotometric methods for chromium(III) determination rely on its oxidation to chromium(VI) followed by reaction with a chromogenic reagent like diphenylcarbazide, tartrate is employed in other analytical techniques such as titration. google.comnih.govub.ac.id A method for determining chromium(III) in the presence of chromium(VI) involves titration with a Mohr's salt solution where potassium tartrate is a key component of the reagent mixture. google.com

In this titrimetric method, the accuracy and sensitivity of the chromium(III) determination are enhanced by the addition of potassium tartrate along with copper sulfate (B86663) and sodium hydroxide (B78521). google.com The method achieves a sensitivity of 0.50 g/dm³ for chromium(III) (in terms of CrO₃) with a determination accuracy of 8.0%. google.com

Components for Titrimetric Determination of Chromium(III) google.com
ReagentConcentration
Copper Sulfate(2.2-6.5) x 10-4 g/cm³
Potassium Tartrate(2.2-3.3) x 10-3 g/cm³
Sodium Hydroxide(2.2-4.3) x 10-2 g/cm³

Chromatographic Separation Techniques (e.g., HPLC-ICP-MS, SEC-ICP-MS)

The speciation of chromium, distinguishing between the essential nutrient Cr(III) and the toxic Cr(VI), is a critical analytical challenge addressed by hyphenated chromatographic techniques like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). nih.govmdpi.comingeniatrics.com This powerful combination allows for the physical separation of the chromium species followed by highly sensitive and specific elemental detection. ingeniatrics.comlcms.cz

A significant challenge in chromium speciation is that Cr(III) typically exists as a cation in solution, while Cr(VI) exists as an anion (chromate). lcms.czthermofisher.com To enable their separation in a single chromatographic run, particularly on anion-exchange columns, Cr(III) is often complexed to form a stable anionic species. lcms.czmetrohm.com A widely used complexing agent for this purpose is ethylenediaminetetraacetic acid (EDTA), which forms a stable anionic [Cr(III)-EDTA]⁻ complex. ingeniatrics.commetrohm.commdpi.com This complex can then be separated from anionic Cr(VI) using anion-exchange chromatography. ingeniatrics.commetrohm.com The separated species are then detected by ICP-MS, which offers excellent sensitivity and can overcome polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr⁺) through the use of collision/reaction cells, allowing for detection limits in the sub-µg/L range. lcms.czmdpi.comthermofisher.com

Environmental Chemistry of Chromium Iii Tartrate

Speciation and Mobility in Aquatic and Soil Systems

The speciation of Chromium(III) tartrate in aquatic and soil environments is heavily dependent on the pH of the surrounding medium. In aqueous solutions, Cr(III) can exist in various hydrolyzed forms. The formation of a complex between Cr(III) and tartrate, an organic ligand, significantly influences its mobility.

Organically complexed Cr(III) tends to be more soluble and mobile than the free Cr(III) ion, which is prone to hydrolysis and precipitation, especially in non-acidic conditions. The presence of organic acids, such as tartaric acid, can lead to the formation of stable, soluble complexes with Cr(III). This complexation can prevent the precipitation of Cr(III) as hydroxides, thereby increasing its concentration in the aqueous phase and enhancing its potential for transport through soil and into groundwater.

The mobility of Chromium(III) tartrate in soil is a function of both the properties of the soil and the chemical characteristics of the complex. While uncomplexed Cr(III) is generally immobile in soils due to strong adsorption and precipitation, the formation of the tartrate complex can increase its leachability. The extent of this increased mobility is influenced by factors such as soil pH, organic matter content, and the presence of other competing ions.

Table 1: General Speciation of Cr(III) in Aqueous Solutions as a Function of pH

pH Range Dominant Cr(III) Species General Mobility
< 4 Cr(H₂O)₆³⁺ High
4 - 6 Cr(OH)(H₂O)₅²⁺, Cr(OH)₂(H₂O)₄⁺ Moderate
> 6 Cr(OH)₃(s), Cr(OH)₄⁻ Low

Note: The presence of tartrate will alter this speciation, forming various Cr(III)-tartrate complexes and generally increasing solubility and mobility across a wider pH range.

Adsorption and Desorption Phenomena on Environmental Matrices

The interaction of Chromium(III) tartrate with environmental surfaces, such as minerals and organic matter, is a key process controlling its transport. Adsorption involves the accumulation of the complex onto the surface of a solid phase, while desorption is the release of the adsorbed substance back into the solution.

For instance, studies on the adsorption of Cr(III) complexed with other organic acids on minerals like goethite have shown that the organic complex adsorbs less readily than the free Cr(III) ion. This is because the carboxyl groups of the tartrate ligand can interact with the Cr(III) ion, effectively shielding it from direct interaction with the mineral surface. This results in a greater proportion of the Chromium(III) tartrate remaining in the mobile aqueous phase.

Table 2: Factors Influencing the Adsorption of Chromium(III) Tartrate

Factor Influence on Adsorption Rationale
Increasing pH Generally Increases Promotes hydrolysis and precipitation of uncomplexed Cr(III); surface charge of minerals becomes more negative.
Presence of Tartrate Decreases Formation of stable, soluble complexes that have a lower affinity for mineral surfaces.
Organic Matter Content Variable Can compete for binding sites (decreasing adsorption) or act as a sorbent itself (increasing adsorption).

| Clay and Oxide Content | High | These soil components have a high number of binding sites for Cr(III). |

Transformation Pathways in Environmental Contexts (e.g., oxidation by Mn oxides)

A critical transformation pathway for Cr(III) in the environment is its oxidation to hexavalent chromium (Cr(VI)), a more toxic and mobile form. This oxidation is primarily mediated by manganese (Mn) oxides, such as birnessite, which are common minerals in soils and sediments.

The oxidation of Cr(III) by manganese oxides is a redox reaction where Cr(III) is the reducing agent and Mn(IV) or Mn(III) in the manganese oxide is the oxidizing agent. The rate of this reaction is highly dependent on pH, with acidic conditions generally favoring the oxidation process. The complexation of Cr(III) with organic ligands like tartrate can influence the rate of this oxidation. While the organic ligand can keep Cr(III) in solution and accessible for reaction, it can also potentially inhibit the oxidation by blocking the interaction between Cr(III) and the manganese oxide surface.

Research on the oxidation of Cr(III) complexed with other organic acids has shown varied effects. In some cases, the organic complex is more resistant to oxidation than the free Cr(III) ion. However, the presence of the complex in the aqueous phase could lead to its transport to locations where conditions are more favorable for oxidation.

Table 3: Key Factors in the Oxidation of Cr(III) to Cr(VI) by Manganese Oxides

Factor Effect on Oxidation Rate Mechanism
Low pH Increases Higher solubility of Mn oxides and greater reactivity of Cr(III) species.
High Mn Oxide Content Increases More available oxidant and reaction sites.
Presence of Tartrate Can inhibit or have no significant effect Complexation may sterically hinder the interaction with the Mn oxide surface.

| Presence of Fe(II) | Decreases | Fe(II) can reduce Cr(VI) back to Cr(III) and can also passivate the Mn oxide surface. |

Role in Chromium Geochemical Cycling

The environmental chemistry of Chromium(III) tartrate is an integral part of the broader geochemical cycling of chromium. The cycle involves the transformation of chromium between its trivalent and hexavalent states, driven by redox conditions and interactions with other elements and compounds in the environment.

The formation of soluble and mobile Chromium(III) tartrate complexes can be a significant mechanism for the transport of chromium in surface and subsurface environments. This can lead to the movement of chromium from contaminated sites or from naturally chromium-rich rocks and soils. Once transported, the fate of the chromium depends on the prevailing environmental conditions.

If the Chromium(III) tartrate encounters oxidizing conditions, such as in the presence of manganese oxides, it can be transformed into the more hazardous Cr(VI). Conversely, if it moves into a reducing environment, the Cr(III) is likely to remain in its less toxic form and may eventually be immobilized through precipitation or strong adsorption if the organic ligand is degraded. The interplay between complexation, transport, and redox transformations ultimately determines the distribution and potential impact of chromium in the environment.

Future Research Directions and Unresolved Questions

Exploration of Novel Synthetic Pathways and Mechanistic Insights

While conventional aqueous synthesis routes for chromium(III) tartrate are well-documented, future research will likely focus on unconventional and more sustainable synthetic methodologies. vulcanchem.com The exploration of mechanochemical and sonochemical routes, for instance, could offer solvent-free or solvent-minimized pathways, leading to higher yields and potentially novel polymorphic forms of the compound. nih.govresearchgate.net Mechanochemical synthesis, involving the grinding of solid reactants, has been successfully employed for other chromium(III) complexes and presents a promising avenue for chromium(III) tartrate. nih.gov

A significant area for investigation is the synthesis of chiral and homochiral chromium(III) tartrate complexes. A recent study detailed the synthesis of a homochiral dinuclear chromium(III) complex bridged by L-tartrate ligands. rsc.orgrsc.org The process involved the reaction of a chromium(III) precursor, [CrCl₃(DMF)(bpy)], with sodium L-tartrate in a DMF-water solution. rsc.org Mechanistic studies into such reactions are crucial. For example, understanding the precise role of solvents like dimethylformamide (DMF) in the deprotonation of the tartrate ligand is key to controlling the final product's structure and properties. rsc.org Future work could explore other ancillary ligands and reaction conditions to tune the dimensionality and topology of the resulting coordination polymers.

Furthermore, pH-specific synthesis has been shown to be critical in isolating specific chromium(III)-citrate species, a system analogous to tartrate. nih.gov A deeper understanding of the pH-dependent coordination chemistry of tartrate with chromium(III) will be essential for the rational design of new complexes with desired structures and functionalities.

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

The static characterization of chromium(III) tartrate is well-established; however, understanding its behavior in dynamic systems remains a challenge. Advanced spectroscopic techniques are pivotal in probing the structural and electronic changes that occur in response to external stimuli. For instance, in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to monitor the structural transformations of a tartrate-bridged chromium(III) complex during hydration and dehydration processes. rsc.orgrsc.org This technique allows for real-time observation of changes in the coordination environment of the chromium ion and the hydrogen-bonding network.

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for studying dynamic systems. It can provide detailed information about the local environment of the paramagnetic Cr(III) center. rsc.org Studies on tartrate-bridged chromium(III) complexes under varying humidity have shown that EPR can reveal subtle changes in the chromium coordination sphere that are not apparent from other techniques. rsc.org

The inherent chirality of the tartrate ligand makes Circular Dichroism (CD) spectroscopy an invaluable tool. vulcanchem.com CD spectroscopy can be used to confirm the optical activity of chromium(III) tartrate complexes and to probe the stereochemistry of the coordination environment. vulcanchem.com Future research could employ time-resolved CD spectroscopy to study the kinetics of chiral recognition and self-assembly processes. The potential for these chiral complexes in applications like circularly polarized luminescence (CPL) is an exciting, yet largely unexplored, area. vulcanchem.com

Development of Sophisticated Computational Models for Complex Interactions

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful lens through which to view the intricate world of chromium(III) tartrate. researchgate.netnih.govrsc.org These methods can provide deep insights into the electronic structure, bonding, and spectroscopic properties of these complexes, complementing experimental findings. nih.govrsc.org

Future computational work should focus on developing models that can accurately predict the geometries and formation energies of various chromium(III)-tartrate species, including monomers, dimers, and higher-order polymers. vulcanchem.com This would aid in understanding the thermodynamic driving forces behind the formation of different structures. For instance, DFT calculations can elucidate the nature of the metal-ligand bond and the influence of substituents on the electronic properties of the complex. nih.gov

Modeling the complex interplay of covalent and non-covalent interactions, such as the resonance-assisted hydrogen bonding observed in some dinuclear chromium(III) tartrate complexes, is a key challenge. rsc.org Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed to visualize and quantify these weak interactions, which are crucial for the stability and function of the resulting materials. nih.govrsc.org Furthermore, simulating the behavior of chromium(III) tartrate in solution is essential for understanding its speciation and reactivity. This requires the development of accurate solvation models that can account for the dynamic interactions between the complex and solvent molecules.

Table 1: Computational Methods in Chromium(III) Complex Analysis

Computational Method Application Insights Gained
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation. researchgate.netnih.govrsc.org Prediction of stable structures, understanding of metal-ligand bonding, calculation of formation energies. researchgate.netnih.gov
Time-Dependent DFT (TD-DFT) Simulation of electronic absorption spectra. Assignment of electronic transitions (e.g., d-d, LMCT), correlation of structure with spectroscopic properties.
Nudge Elastic Band (NEB) Calculation of reaction pathways and activation energies. researchgate.net Elucidation of reaction mechanisms for complex formation. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density to characterize chemical bonds. nih.gov Quantification of the covalent vs. non-covalent nature of metal-ligand interactions. nih.gov

Integration into Multifunctional Materials Systems

A significant frontier in chromium(III) tartrate research is its incorporation into multifunctional materials, such as Metal-Organic Frameworks (MOFs). cd-bioparticles.net Chromium(III)-based MOFs, like MIL-101(Cr), are renowned for their high stability, large surface area, and presence of unsaturated metal sites, making them excellent candidates for applications in catalysis, gas storage, and adsorption. cd-bioparticles.netnortheastern.edu The use of tartrate as a chiral, functional linker in the synthesis of novel chromium-based MOFs is a largely untapped area with immense potential. researchgate.netgoogle.com Such materials could exhibit enantioselective catalytic activity or be used for chiral separations.

The development of robust Cr-MOFs that are stable across a wide pH range opens up new possibilities for their application in harsh chemical environments. researchgate.netnih.gov The integration of tartrate ligands could introduce additional functionalities, such as enhanced hydrophilicity for water adsorption applications. nih.gov

Furthermore, the proton conductivity observed in a homochiral tartrate-bridged dinuclear chromium(III) complex suggests that these materials could be developed as components for proton exchange membranes in fuel cells. rsc.orgrsc.org The conductivity of this material was found to be highly dependent on humidity, varying by up to four orders of magnitude. rsc.org Future research should focus on designing chromium(III) tartrate-based materials with optimized proton transport pathways to enhance their conductivity under various conditions.

Table 2: Potential Applications of Chromium(III) Tartrate-Based Materials

Material Type Potential Application Key Property
Chiral MOFs Enantioselective catalysis, chiral separations. Chirality of the tartrate ligand.
Porous Adsorbents Water harvesting from air, gas separation. nih.gov High surface area and tunable pore chemistry. cd-bioparticles.net
Proton Conductors Proton exchange membranes for fuel cells. Presence of hydrogen-bonding networks. rsc.orgrsc.org
Heterogeneous Catalysts Oxidation, reduction, and C-C coupling reactions. mdpi.com Accessible and reactive chromium(III) centers. northeastern.edu

Understanding Complex Solution Equilibria and Polymerization Processes

The behavior of chromium(III) tartrate in aqueous solution is complex, involving a series of equilibria that can lead to the formation of various monomeric, dimeric, and polymeric species. vulcanchem.comepa.gov A comprehensive understanding of these processes is crucial for controlling the synthesis of chromium(III) tartrate complexes and for predicting their environmental fate and bioavailability.

Speciation studies, which map the distribution of different chemical forms of a substance as a function of conditions like pH and concentration, are essential. nih.govasianpubs.orgpjoes.com Potentiometric and spectroscopic titrations can be used to determine the formation constants of various chromium(III)-tartrate species in solution. nih.gov The speciation of chromium(III) is known to be highly pH-dependent, with hydroxo species becoming dominant at higher pH values, potentially leading to precipitation. researchgate.net

The slow ligand exchange kinetics of the Cr(III) ion can make reaching equilibrium in solution a lengthy process, sometimes taking days. nih.gov This kinetic inertness complicates the study of its solution chemistry but also contributes to the stability of its complexes once formed. nih.gov Future research should employ techniques like stopped-flow spectroscopy to study the kinetics of complex formation and dissociation.

Furthermore, the hydrolytic polymerization of chromium(III) in aqueous solution is a well-known phenomenon that can lead to the formation of polynuclear species. epa.govacs.org The presence of tartrate as a bridging ligand can influence this process, leading to the formation of extended one-, two-, or three-dimensional structures. A detailed investigation into the mechanism and kinetics of this polymerization process is necessary to control the synthesis of chromium(III) tartrate-based coordination polymers with desired properties.

Q & A

Q. What are the optimal conditions for synthesizing chromium(III) tartrate complexes to prevent hydroxide precipitation during titration?

To avoid chromium(III) hydroxide formation, excess sodium tartrate must be added during alkalimetric titration to stabilize the complex. The acid concentration should be neutralized to 12.0 mmol L⁻¹, ensuring sufficient ligand availability while maintaining pH control. This prevents precipitation and ensures accurate stoichiometric measurements .

Q. What spectroscopic techniques are effective for characterizing chromium(III) tartrate complexes in solution?

UV-Vis spectrophotometry is widely used to study ligand-metal charge transfer bands and coordination geometry. For quantitative analysis, reverse-phase high-performance liquid chromatography (RP-HPLC) with Box–Behnken experimental design can optimize separation parameters (e.g., mobile phase composition, pH), ensuring reproducibility and robustness .

Q. What stoichiometric considerations are critical in chromium(III) tartrate synthesis?

Molar ratios of chromium(III) to tartrate ligands must be tightly controlled to avoid non-specific binding or precipitate formation. For example, in titration protocols, excess sodium tartrate ensures complete complexation, while neutralization of residual acid (e.g., 12.0 mmol L⁻¹ HClO₄) maintains reaction equilibrium .

Q. How should researchers address challenges in maintaining chromium(III) tartrate stability during experimental protocols?

Stability is pH-dependent: acidic conditions prevent hydrolysis, while excess tartrate ligands inhibit hydroxide formation. Storage at 4°C in inert atmospheres and avoidance of oxidizing agents (e.g., H₂O₂) are recommended to preserve complex integrity .

Advanced Research Questions

Q. How does chromium(III) tartrate speciation vary under different pH and ligand concentrations, and what analytical methods validate these changes?

Speciation studies require coupling techniques like spectrophotometry and ion chromatography with IUPAC-compliant validation. For example, pH-dependent ligand exchange can be modeled using equilibrium constants, while X-ray absorption spectroscopy (XAS) provides structural insights into coordination environments .

Q. How can Box–Behnken experimental design optimize RP-HPLC methods for chromium(III) tartrate analysis?

Three-factor, three-level Box–Behnken designs evaluate critical parameters (e.g., column temperature, flow rate, mobile phase ratio). ANOVA analysis identifies statistically significant factors, enabling method optimization with minimal experimental runs. For instance, a 13-run design can achieve >95% resolution efficiency for tartrate complexes .

Q. How do researchers resolve discrepancies in chromium(III) tartrate stability data across studies?

Cross-referencing methodologies (e.g., titration vs. spectroscopic assays) and validating protocols via IUPAC guidelines (e.g., single-laboratory validation) are essential. Discrepancies often arise from differences in ligand excess, ionic strength, or temperature control, necessitating systematic replication .

Q. What computational models predict chromium(III) tartrate behavior in biological or environmental systems?

Density functional theory (DFT) simulations model ligand exchange kinetics and redox activity, while molecular dynamics predict diffusion rates in aqueous matrices. These models require validation against experimental speciation data (e.g., XAS, EXAFS) to ensure accuracy .

Methodological Considerations

  • Experimental Design : Use factorial designs (e.g., Box–Behnken) to minimize resource expenditure while maximizing data quality .
  • Data Validation : Follow IUPAC harmonized guidelines for single-laboratory validation, including precision, accuracy, and detection limit assessments .
  • Literature Synthesis : Cross-reference primary sources (e.g., titration protocols, spectroscopic data) to address contradictions and refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromium tartrate(III)
Reactant of Route 2
Chromium tartrate(III)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.